BenchChemオンラインストアへようこそ!

Ofloxacin, D-

Antimicrobial Susceptibility Fluoroquinolone Pharmacology Enantiomer Activity Comparison

D-Ofloxacin (100986-86-5) is the R-enantiomer of ofloxacin, supplied as a high-purity reference standard for chiral chromatographic method validation and levofloxacin impurity profiling per USP/EP monographs. As a negative control with >100-fold lower antibacterial activity, it is indispensable in SAR assays and enantioselective separation technology development. The racemic mixture cannot substitute pure D-Ofloxacin; only the enantiopure compound ensures reliable enantiomeric excess quantification and regulatory compliance. Ideal for QC laboratories, CROs, and academic chiral research groups requiring traceable, batch-certified (R)-ofloxacin.

Molecular Formula C18H20FN3O4
Molecular Weight 361.4 g/mol
CAS No. 100986-86-5
Cat. No. B1679505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOfloxacin, D-
CAS100986-86-5
Synonyms(R)-Ofloxacin, (+)-Ofloxacin;  (R)-(+)-Ofloxacin;  D-Ofloxacin;  DR 3354;  DR-3354;  DR3354;  d-Levofloxacin;  Dextrofloxacin; 
Molecular FormulaC18H20FN3O4
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
InChIInChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1
InChIKeyGSDSWSVVBLHKDQ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

D-Ofloxacin (CAS 100986-86-5): Essential Procurement Insights for Research on Fluoroquinolone Enantioselectivity and Impurity Profiling


D-Ofloxacin (CAS 100986-86-5), also designated as (R)-ofloxacin, dextrofloxacin, or DR-3354, is the R-enantiomer of the broad-spectrum fluoroquinolone antibiotic ofloxacin [1]. As a chiral compound with a single stereocenter, its biological activity is markedly distinct from its antipode, levofloxacin (the S-enantiomer), and the racemic mixture, ofloxacin [2]. This compound is primarily utilized in research settings as a reference standard for chiral purity analysis of levofloxacin drug substances, as a negative control in antibacterial assays, and as a tool in mechanistic studies of fluoroquinolone-target interactions [3]. The fundamental procurement value of D-ofloxacin lies not in its direct therapeutic application, but in its critical role as an analytical comparator, enabling the precise quantification and differentiation of the active enantiomer from the inactive or less active R-form in pharmaceutical quality control and structure-activity relationship (SAR) investigations.

Why Generic Ofloxacin Cannot Replace Pure D-Ofloxacin in Enantioselective Research and Analytical Validation


Generic ofloxacin is a racemic 1:1 mixture of the therapeutically active S-enantiomer (levofloxacin) and the comparatively inactive R-enantiomer (D-ofloxacin) [1]. This intrinsic heterogeneity fundamentally disqualifies the racemate as a substitute for the pure D-enantiomer in several key research and analytical contexts. Most critically, in the development and validation of chiral chromatographic methods for levofloxacin purity assessment, D-ofloxacin is a mandatory reference standard; the racemic mixture cannot provide the necessary baseline resolution for quantifying enantiomeric excess or detecting low-level chiral impurities [2]. Furthermore, in structure-activity relationship (SAR) studies aiming to delineate the specific contribution of the methyl group at the C-3 asymmetric carbon to target binding, the pure R-isomer serves as an essential negative control, a function a racemic mixture cannot fulfill [3]. Any attempt to substitute the racemic mixture for the pure enantiomer in these precise analytical or mechanistic investigations would compromise data integrity, lead to ambiguous conclusions, and fail to meet regulatory guidelines for impurity profiling in finished pharmaceutical products.

Quantitative Differentiators for D-Ofloxacin (CAS 100986-86-5): A Comparative Evidence Guide for Scientific Procurement


Comparative Antibacterial Activity: D-Ofloxacin vs. Levofloxacin Against Non-Fermentative Gram-Negative Rods

In a comprehensive agar dilution study assessing 410 non-Pseudomonas aeruginosa gram-negative nonfermentative rods, D-ofloxacin exhibited a significantly elevated MIC90 compared to levofloxacin [1]. This quantifies the profound difference in antibacterial potency between the two enantiomers in a clinically relevant panel of opportunistic pathogens.

Antimicrobial Susceptibility Fluoroquinolone Pharmacology Enantiomer Activity Comparison

Potency Difference Against Mycobacterium tuberculosis Complex: D-Ofloxacin vs. Levofloxacin MIC90 Comparison

Using the radiometric BACTEC 460-TB methodology, the activity of D-ofloxacin was compared to its antipode levofloxacin against a panel of Mycobacterium tuberculosis complex strains [1]. The results demonstrate a dramatic, quantifiable disparity in potency.

Antitubercular Agents Mycobacterium tuberculosis MIC Determination

Target Engagement at the Molecular Level: DNA Gyrase-DNA Complex Binding Affinity

The mechanistic basis for the differential antibacterial activity was elucidated through a competition binding assay measuring the affinity of each enantiomer for the DNA gyrase-DNA complex [1]. This assay directly quantifies the reduced target engagement of the R-enantiomer.

Mechanism of Action DNA Gyrase Inhibition Ligand Binding Assay

Enzyme Inhibition: D-Ofloxacin vs. Levofloxacin IC50 Against S. aureus Topoisomerase IV

A quantitative biochemical assay was used to compare the inhibitory potency of the two enantiomers directly against the purified secondary drug target, topoisomerase IV from Staphylococcus aureus [1]. The results provide a direct enzymatic correlate to the observed MIC differences.

Topoisomerase IV Inhibition Fluoroquinolone SAR Enzyme Assay

Comparative Bactericidal Activity Against Streptococcus pneumoniae

A time-kill study assessed the relative bactericidal activity of D-ofloxacin against S. pneumoniae strains, ranking it among a panel of clinically relevant quinolones [1]. The study provides a clear, activity-based hierarchy.

Bactericidal Kinetics Streptococcus pneumoniae Fluoroquinolone Activity

Evidence-Backed Application Scenarios for D-Ofloxacin (CAS 100986-86-5) in Scientific and Industrial Workflows


Analytical Reference Standard for Chiral Purity and Impurity Profiling in Levofloxacin Drug Substance and Finished Product

This is the primary industrial and regulatory application for D-ofloxacin. As demonstrated by its 128-fold lower activity against M. tuberculosis compared to levofloxacin [1], the presence of even minor amounts of the R-enantiomer in a drug formulation represents a significant and quantifiable loss of therapeutic potency. Consequently, pharmacopeias (e.g., USP, EP) mandate the use of high-purity D-ofloxacin as a reference standard to develop and validate chiral HPLC or CE methods for quantifying the R-enantiomer content in levofloxacin active pharmaceutical ingredients (APIs) and finished dosage forms. Procurement of the compound is essential for quality control (QC) laboratories to ensure batch-to-batch consistency and compliance with regulatory specifications.

Mechanistic Probe and Negative Control in Antibacterial SAR and Target Engagement Studies

The well-characterized 12-fold lower binding affinity of D-ofloxacin for the DNA gyrase-DNA complex [2] and its 42-fold higher IC50 for topoisomerase IV [3] establish it as an indispensable negative control. In research programs focused on developing novel fluoroquinolones or studying bacterial resistance mechanisms, D-ofloxacin serves as a benchmark to distinguish between on-target effects (i.e., inhibition of DNA gyrase/topoisomerase IV) and potential off-target or nonspecific mechanisms. Its use allows for the precise calibration of in vitro biochemical and microbiological assays, ensuring that observed activities of novel compounds are attributable to specific target engagement rather than experimental artifacts.

Chiral Selector and Method Development in Enantioselective Separations Research

The intrinsic challenge of separating ofloxacin enantiomers makes D-ofloxacin a key analyte in the development and validation of novel chiral separation technologies. Studies focused on enantioselective liquid-liquid extraction (ELLE), biphasic recognition chiral extraction (BRCE), or novel chromatographic stationary phases utilize racemic ofloxacin as a test mixture and require pure D-ofloxacin to accurately quantify the separation factor and enantiomeric excess achieved [4]. The compound is therefore a critical reagent for academic and industrial groups innovating in the field of chiral resolution and green chemistry approaches to enantiopure drug synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ofloxacin, D-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.